Methyl 2-(thiophen-2-yl)propanoate
Overview
Description
Methyl 2-(thiophen-2-yl)propanoate is a chemical compound belonging to the class of organic compounds known as thiophenes. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This particular compound is characterized by the presence of a thiophene ring attached to a propanoate group, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the acylation of thiophene using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then reacts with the thiophene ring to form the desired product.
Grignard Reaction: Another approach involves the reaction of thiophene with ethyl magnesium bromide (Grignard reagent) followed by the addition of carbon dioxide and subsequent esterification to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable conditions.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-(Thiophen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(thiophen-2-yl)propanoate has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and pharmaceuticals.
Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Some thiophene derivatives are being investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Thiophene compounds are used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(thiophen-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid
2-(Thiophen-2-yl)propanol
2-Thiopheneacetic acid
Methyl di(2-thienyl)glycolate
Properties
IUPAC Name |
methyl 2-thiophen-2-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSXLPWQJKPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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